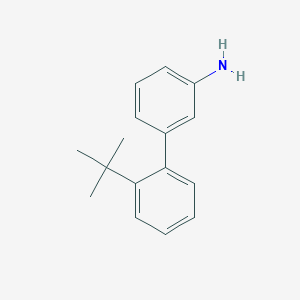
3-(2-Tert-butylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tert-butylphenyl)aniline typically involves the amination of 2-chlorobenzoic acids using a copper-catalyzed cross-coupling reaction. This method is chemo- and regioselective, allowing for the effective introduction of the aniline group without the need for acid protection .
Industrial Production Methods
Industrial production of this compound may involve large-scale copper-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Tert-butylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group influences the regioselectivity of the reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(2-Tert-butylphenyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Tert-butylphenyl)aniline involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylaniline
- 2,6-Diisopropylaniline
- 2,4,6-Trimethylaniline
- 2-Isopropylaniline
Uniqueness
3-(2-Tert-butylphenyl)aniline is unique due to the position of the tert-butyl group on the phenyl ring, which provides significant steric hindrance. This influences its reactivity and makes it distinct from other similar compounds .
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-(2-tert-butylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-16(2,3)15-10-5-4-9-14(15)12-7-6-8-13(17)11-12/h4-11H,17H2,1-3H3 |
InChI Key |
HQFPWFVNTRKVHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



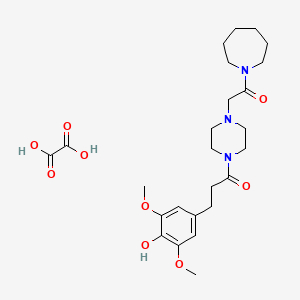


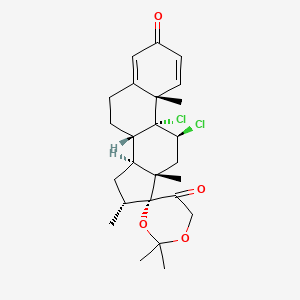

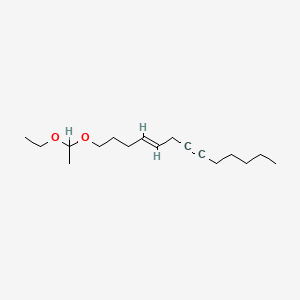
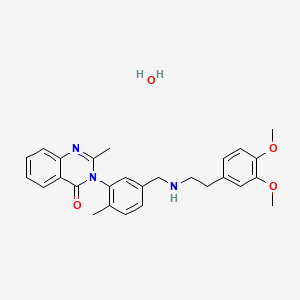
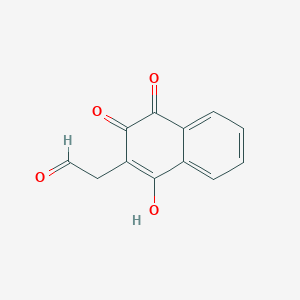
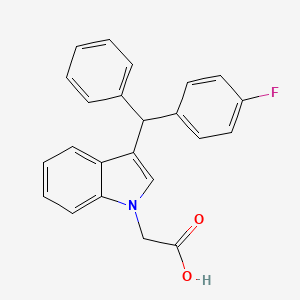

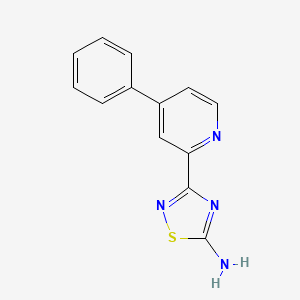

![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
